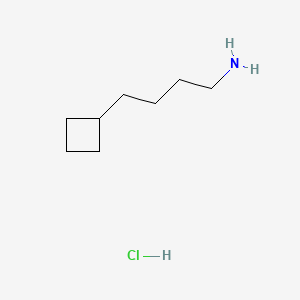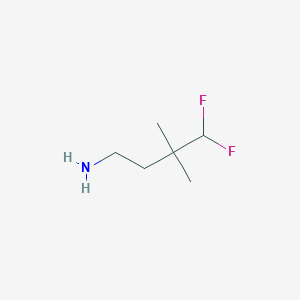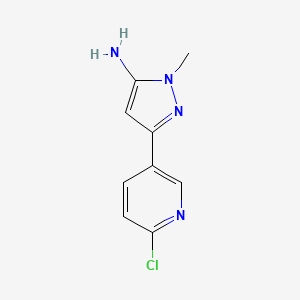
4-Cyclobutylbutan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclobutylbutan-1-aminehydrochloride is an organic compound that features a cyclobutyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, where potassium cyclobutyltrifluoroborate reacts with an appropriate aryl halide under palladium catalysis . This reaction is known for its mild conditions and high yields.
Industrial Production Methods
Industrial production of 4-Cyclobutylbutan-1-aminehydrochloride may involve large-scale batch reactions using similar coupling techniques. The use of continuous flow reactors can enhance efficiency and scalability, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclobutylbutan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclobutyl ring can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
4-Cyclobutylbutan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclobutylbutan-1-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclobutyl ring may contribute to the compound’s stability and specificity in binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane: A simple cycloalkane with similar ring strain and reactivity.
Butan-1-amine: A linear amine with similar functional group reactivity but lacking the cyclobutyl ring.
Cyclobutylmethylamine: A compound with a similar cyclobutyl group but different overall structure.
Uniqueness
4-Cyclobutylbutan-1-aminehydrochloride is unique due to the combination of the cyclobutyl ring and the butan-1-amine backbone, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H18ClN |
|---|---|
Peso molecular |
163.69 g/mol |
Nombre IUPAC |
4-cyclobutylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c9-7-2-1-4-8-5-3-6-8;/h8H,1-7,9H2;1H |
Clave InChI |
LTAORNAUQZDMDR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B13609593.png)



![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid](/img/structure/B13609636.png)
